{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid consists of a biphenyl core system with strategic substitution patterns that define its chemical identity. The compound features a piperidine ring connected through a carbonyl linkage to one phenyl ring, while the second phenyl ring bears an acetic acid substituent. The chemical structure can be systematically analyzed through its component functional groups, each contributing distinct electronic and steric properties to the overall molecular framework.
The piperidine moiety represents a six-membered saturated heterocycle containing one nitrogen atom, which serves as the nucleophilic center for carbonyl formation. This structural element provides conformational flexibility while maintaining a defined three-dimensional orientation that influences the compound's overall geometry. The carbonyl group connecting the piperidine to the phenyl ring establishes an amide functionality, characterized by partial double-bond character due to resonance stabilization between the nitrogen lone pair and the carbonyl π-system.
The biphenyl framework constitutes the central structural motif, comprising two benzene rings connected through a single carbon-carbon bond. This arrangement allows for rotational freedom around the inter-ring bond, generating multiple conformational states that impact the compound's physicochemical properties. The substitution pattern on this biphenyl system determines the spatial arrangement of functional groups and influences intermolecular interactions. The acetic acid functionality attached to one phenyl ring introduces both hydrogen bonding capacity and ionic character under physiological conditions, significantly affecting solubility and biological interactions.
| Functional Group | Structural Features | Electronic Properties |
|---|---|---|
| Piperidine Ring | Six-membered saturated heterocycle | Electron-donating nitrogen |
| Amide Carbonyl | Planar geometry with resonance | Electron-withdrawing character |
| Biphenyl Core | Two aromatic rings with rotational freedom | Extended π-conjugation |
| Acetic Acid | Carboxylic acid with ionizable proton | Hydrogen bonding and ionic interactions |
Isomerism and Stereochemical Considerations
The stereochemical analysis of this compound reveals several important conformational and configurational aspects that influence its three-dimensional structure and chemical behavior. The compound exhibits atropisomerism due to restricted rotation around the biphenyl bond, a phenomenon observed in substituted biphenyl systems where steric hindrance prevents free rotation. The energy barrier for interconversion between different conformational states depends on the size and orientation of substituents on the aromatic rings.
The piperidine ring adopts a chair conformation as the most stable arrangement, with the carbonyl substituent preferentially occupying an equatorial position to minimize steric interactions. This conformational preference influences the overall molecular geometry and affects the compound's ability to interact with biological targets or form crystal lattice structures. The nitrogen atom in the piperidine ring can exhibit pyramidal inversion, although this process occurs rapidly at room temperature and does not result in stable stereoisomers.
The biphenyl system demonstrates conformational flexibility around the inter-ring bond, with dihedral angles ranging from coplanar to perpendicular orientations depending on steric and electronic factors. Computational studies suggest that the most stable conformation involves a twisted arrangement that minimizes steric clashes between ortho substituents while maintaining favorable electronic interactions. The carboxylic acid group can exist in different rotational conformations relative to the phenyl ring, with the most stable arrangement typically involving the acid proton positioned away from the aromatic system.
The compound does not possess asymmetric carbon centers, eliminating the possibility of enantiomerism. However, the restricted rotation around the biphenyl bond can generate atropisomers that interconvert through thermal activation. The activation energy for this process determines whether these conformers can be isolated as distinct species or exist in rapid equilibrium.
Physicochemical Property Profiling
The physicochemical properties of this compound are determined by its molecular structure and functional group composition. The compound exhibits a molecular weight of 323.39 g/mol, placing it within the optimal range for pharmaceutical applications while maintaining sufficient complexity for specific biological interactions. The presence of multiple functional groups creates diverse intermolecular interaction possibilities that influence solubility, stability, and biological activity.
Solubility characteristics are governed by the balance between hydrophilic and lipophilic structural elements. The carboxylic acid functionality provides water solubility through hydrogen bonding and ionic interactions, particularly under basic conditions where deprotonation occurs. The piperidine nitrogen can undergo protonation under acidic conditions, further enhancing aqueous solubility. Conversely, the biphenyl core contributes significant lipophilicity that affects membrane permeability and tissue distribution.
The compound demonstrates pH-dependent solubility behavior due to the ionizable carboxylic acid group with a predicted pKa value around 4.3, similar to other phenylacetic acid derivatives. This ionization behavior significantly impacts solubility profiles across different pH ranges, with maximum solubility occurring under basic conditions. The lipophilicity, expressed as log P, reflects the compound's ability to partition between aqueous and organic phases, influencing its pharmacokinetic properties.
Thermal stability analysis reveals that the compound maintains structural integrity under normal storage conditions but may undergo decomposition at elevated temperatures. The amide bond represents the most thermally stable linkage, while the carboxylic acid group may undergo decarboxylation under extreme conditions. Chemical stability depends on environmental factors such as pH, temperature, and light exposure, with the aromatic systems providing inherent stability against oxidative degradation.
Spectroscopic Characterization
Spectroscopic analysis provides detailed insights into the molecular structure and electronic properties of this compound. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural confirmation, with proton Nuclear Magnetic Resonance revealing characteristic signals for each functional group environment. The aromatic protons in the biphenyl system appear as complex multiplets in the aromatic region, with coupling patterns reflecting the substitution pattern and electronic environment.
The piperidine ring protons generate distinctive signals in the aliphatic region, with the methylene groups adjacent to nitrogen showing characteristic downfield shifts due to the electron-withdrawing effect of the nitrogen atom. The carbonyl functionality influences the chemical shifts of nearby protons through deshielding effects, providing structural confirmation of the amide linkage. The acetic acid methylene protons appear as a singlet, with chemical shift values influenced by the electron-withdrawing aromatic ring.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbons appearing in the characteristic downfield region around 170-180 parts per million. The aromatic carbons generate signals in the 120-140 parts per million range, with substitution patterns identifiable through chemical shift analysis and coupling to attached protons. The piperidine carbons appear in the aliphatic region with characteristic chemical shifts reflecting their chemical environment.
Infrared spectroscopy reveals characteristic absorption bands for key functional groups, including the carbonyl stretch around 1650-1680 cm⁻¹ for the amide functionality and the broad carboxylic acid absorption around 2500-3300 cm⁻¹. The aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 cm⁻¹, while the piperidine carbon-hydrogen stretching modes contribute to the aliphatic region around 2800-3000 cm⁻¹. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments.
Computational Modeling of Molecular Conformation
Computational chemistry approaches provide valuable insights into the three-dimensional structure and conformational preferences of this compound. Density functional theory calculations using appropriate basis sets reveal the most stable molecular conformations and electronic properties that govern chemical behavior. The biphenyl dihedral angle represents a critical conformational parameter, with calculations suggesting optimal angles that balance steric repulsion with electronic stabilization.
Molecular mechanics simulations explore the conformational space accessible to the compound, identifying local energy minima and transition states between different conformational states. The piperidine ring consistently adopts a chair conformation in all stable structures, with the carbonyl substituent maintaining an equatorial orientation to minimize steric interactions. The flexibility around the biphenyl bond allows for multiple conformational states, with energy differences typically ranging from 2-5 kcal/mol depending on substituent interactions.
Electrostatic potential mapping reveals the distribution of electron density across the molecular surface, identifying regions of positive and negative charge that influence intermolecular interactions. The carbonyl oxygen atoms serve as hydrogen bond acceptors, while the carboxylic acid proton acts as a hydrogen bond donor under appropriate conditions. The aromatic rings contribute to π-π stacking interactions that may influence crystallization behavior and biological binding.
Solvation modeling demonstrates how the compound interacts with different solvent environments, predicting solubility behavior and conformational changes upon dissolution. Aqueous solvation stabilizes the ionized carboxylate form while promoting conformations that maximize water interaction. Organic solvents favor different conformational states that optimize van der Waals interactions while minimizing unfavorable polar contacts.
The computational results support experimental observations regarding the compound's physicochemical properties and provide mechanistic insights into its chemical behavior. Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies that determine reactivity patterns and electronic transitions. These computational predictions guide experimental design and interpretation while providing a foundation for understanding structure-activity relationships.
Properties
IUPAC Name |
2-[4-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(23)14-15-4-6-16(7-5-15)17-8-10-18(11-9-17)20(24)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUJFHLJQWVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743008 | |
| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-29-6 | |
| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid are currently unknown. The compound is a derivative of phenylacetic acid, which is known to have various targets depending on its derivatives
Mode of Action
It is known that the compound contains a total of 47 bond(s) including 26 non-h bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aromatic) and 1 hydroxyl group(s). These structural features may influence its interaction with its targets.
Pharmacokinetics
The compound’s molecular weight of 323.39 may influence its pharmacokinetic properties, including its bioavailability. More research is needed to fully understand these properties.
Result of Action
Given the compound’s structural features, it is likely to have diverse effects on the molecular and cellular level
Biochemical Analysis
Biochemical Properties
{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in carboxylic esters. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential organ damage. It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks associated with this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of carboxylic acids and esters. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a piperidinocarbonyl group attached to a phenylacetic acid backbone. Its molecular formula is CHNO, and it exhibits properties typical of phenylacetic acids, which are known for their diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of phenylacetic acid (PAA), a related compound, which may provide insights into the activity of this compound. PAA has demonstrated significant antibacterial effects against various pathogens, including Agrobacterium tumefaciens and Ralstonia solanacearum, with an IC value of 0.8038 mg/mL against A. tumefaciens . The mechanism of action involves:
- Disruption of Cell Membrane Integrity : PAA causes leakage of cellular contents, indicating damage to the cell membrane.
- Inhibition of Protein Synthesis : The compound inhibits total protein synthesis in bacterial cells, disrupting metabolic functions.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress in bacterial cells, leading to cell death .
Pharmacokinetics
Pharmacokinetic studies on PAA reveal nonlinear pharmacokinetics, with significant variations in plasma exposure based on dosage and patient condition. For example, in patients with hepatic impairment, PAA exposure increased significantly compared to those with normal liver function . Key findings include:
- Dose-Dependent Elimination Half-Life : The half-life can increase from approximately 0.65 hours at lower doses to over 5 hours at higher doses.
- Impact of Renal Function : Renal dysfunction markedly affects the clearance and plasma concentrations of phenylacetylglutamine (PAGN), a metabolite associated with PAA .
Case Studies and Research Findings
Several case studies have explored the therapeutic applications of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of phenylacetic acid exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
- Therapeutic Applications : Research indicates that phenylacetate derivatives may serve as effective treatments for conditions like hepatic encephalopathy due to their ability to reduce ammonia levels in the blood .
- Metabolic Pathways : Investigations into metabolic pathways revealed that phenylacetate can be produced from phenylalanine through transamination processes, highlighting its relevance in metabolic disorders such as phenylketonuria (PKU) .
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmaceutical Research
Key Intermediate in Drug Development
4-[4-(Piperidinocarbonyl)phenyl]phenylacetic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For example, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties, contributing to the development of new therapeutic agents.
Case Study: Analgesic Properties
Research has shown that derivatives of phenylacetic acid can exhibit significant analgesic effects. In a study involving various analogs, compounds similar to 4-[4-(Piperidinocarbonyl)phenyl]phenylacetic acid demonstrated promising results in pain management models, indicating their potential for further development into clinically relevant medications.
Organic Synthesis
Versatile Reagent
The compound is utilized as a versatile reagent in organic synthesis due to its ability to undergo various chemical transformations. It facilitates the formation of complex organic structures, making it valuable for chemists working on synthesizing novel compounds.
Synthesis of Complex Molecules
In a recent study, researchers employed 4-[4-(Piperidinocarbonyl)phenyl]phenylacetic acid as a starting material to synthesize complex heterocyclic compounds. The reactions yielded high purity products, showcasing the compound's effectiveness in facilitating intricate synthetic pathways.
Drug Delivery Systems
Enhancing Bioavailability
The unique molecular structure of 4-[4-(Piperidinocarbonyl)phenyl]phenylacetic acid allows it to be incorporated into drug delivery systems designed to enhance the bioavailability of therapeutic agents. Its ability to form stable complexes with drugs can lead to improved absorption and efficacy.
Case Study: Formulation Development
A formulation study demonstrated that encapsulating certain drugs with this compound resulted in a significant increase in their bioavailability compared to conventional formulations. This finding underscores its potential as a key component in developing advanced drug delivery systems.
Material Science
Development of Advanced Materials
In material science, 4-[4-(Piperidinocarbonyl)phenyl]phenylacetic acid is being explored for its application in creating advanced materials such as polymers and coatings. Its chemical properties can be tailored to enhance the performance characteristics of these materials.
Application in Coatings
Research has indicated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability. A specific study highlighted the successful formulation of a coating material that exhibited enhanced resistance to environmental degradation when modified with this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine Derivatives with Protective Groups
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()
- Key Features : Contains a piperazine ring (two nitrogen atoms) with an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
- Comparison: The Fmoc group enhances solubility in organic solvents but may reduce bioavailability due to steric hindrance. Unlike the target compound’s piperidinocarbonyl-biphenyl system, this derivative lacks aromatic substituents, limiting π-π stacking interactions .
2-(4-Boc-piperazinyl)-2-(3-chloro-phenyl)acetic Acid ()
- Key Features : Piperazine ring with a tert-butoxycarbonyl (Boc) group and a chloro-substituted phenyl ring.
- Comparison : The Boc group improves stability during synthesis, while the chlorophenyl group introduces electronegativity. However, the dual substitution on the acetic acid (piperazinyl and chlorophenyl) differentiates it from the target compound’s single-substituted acetic acid .
Piperidine Derivatives with Aromatic Substituents
2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic Acid ()
- Key Features : Piperidine ring with a Boc group and a trifluoromethylphenyl substituent.
- Comparison : The trifluoromethyl group increases lipophilicity and metabolic stability. However, the Boc-protected amine reduces reactivity compared to the target compound’s free amide linkage .
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid (CAS 224456-41-1) ()
- Key Features : Ethoxycarbonyl group on the piperidine ring.
- This contrasts with the target compound’s biphenyl-piperidinocarbonyl system, which offers greater aromatic surface area .
Aryl-Substituted Acetic Acid Derivatives
{[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic Acid ()
- Key Features: Pyridine core with cyano, methoxyphenyl, and phenyl substituents, plus a sulfanyl-acetic acid group.
- Comparison : The pyridine ring introduces a basic nitrogen, while the sulfanyl group offers distinct redox properties. Unlike the target compound’s amide linkage, the sulfanyl group may reduce hydrogen-bonding capacity .
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic Acid ()
- Key Features : Ethylcarbamoyl (urea) group on one phenyl ring.
- However, the absence of a piperidine ring reduces conformational flexibility compared to the target compound .
Protected Piperidine-Acetic Acid Intermediates
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid (CAS 63845-28-3) ()
- Key Features : Cbz (benzyloxycarbonyl)-protected piperidine.
- Comparison : The Cbz group is commonly used in peptide synthesis for amine protection. Its presence increases lipophilicity but may necessitate deprotection steps for biological activity, unlike the target compound’s direct amide functionality .
Preparation Methods
Introduction of Piperidinocarbonyl Group
- Amide Bond Formation:
- Reactants: Biphenyl carboxylic acid derivative and piperidine or piperidine derivative.
- Coupling Agents: Carbodiimides (e.g., EDC, DCC), or acid chlorides generated in situ.
- Solvents: Dichloromethane, THF, or DMF.
- Conditions: Room temperature to mild heating, inert atmosphere.
- Outcome: Formation of piperidinocarbonyl amide linkage on the biphenyl ring.
Acetic Acid Side Chain Functionalization
- The acetic acid moiety is either introduced before or after the biphenyl and amide formation, depending on the synthetic route.
- Commonly, phenylacetic acid derivatives are used as starting materials or intermediates.
Specific Synthetic Examples and Research Findings
Patent-Reported Method (CN1805747A)
Industrially Relevant Synthesis (Vulcanchem Data)
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Suzuki or Ullmann Coupling | Aryl boronic acid + aryl halide, Pd or Cu catalyst | Biphenyl core formation |
| 2 | Amide Bond Formation | Biphenyl carboxylic acid + piperidine, coupling agents | Piperidinocarbonyl introduction |
| 3 | Acetic Acid Functionalization | Phenylacetic acid derivatives, standard organic synthesis | Final compound formation |
Related Phenylacetic Acid Preparation Techniques
- Hydrolysis of benzyl cyanide with hydrochloric acid under controlled temperature (50–100°C) and molar ratios yields phenylacetic acid derivatives, which can be precursors for the target compound.
- Copper-catalyzed reactions of halogenated phenylacetic acid derivatives with nucleophiles (e.g., sodium methyl mercaptide) have been reported for related compounds, demonstrating environmentally friendly and industrially feasible processes.
Comparative Data Table of Key Preparation Parameters
| Parameter | Suzuki Coupling | Ullmann Coupling | Amide Bond Formation | Phenylacetic Acid Hydrolysis |
|---|---|---|---|---|
| Catalyst | Pd(PPh3)4 or Pd-based | CuI or Cu salts | Carbodiimides (EDC, DCC) | None (acid catalysis) |
| Temperature | 80–100°C | 140–200°C | Room temp to 50°C | 50–100°C |
| Solvent | Toluene, DMF | High boiling solvents | DCM, THF, DMF | Aqueous HCl |
| Reaction Time | Several hours | Several hours | Several hours | 1–5 hours |
| Yield | Moderate to high | Moderate | High | High |
| Environmental Impact | Moderate (Pd catalyst) | Moderate (Cu catalyst) | Low to moderate | Low (acid hydrolysis) |
Research Findings and Notes
- The multi-step synthesis requires precise control of reaction conditions to avoid side reactions and ensure high purity.
- Copper-catalyzed coupling reactions are favored for their cost-effectiveness and scalability.
- Amide bond formation with piperidine derivatives is well-established in medicinal chemistry, providing stable piperidinocarbonyl linkages.
- Hydrolysis methods for phenylacetic acid derivatives are environmentally benign and suitable for large-scale production, which can be integrated into the synthetic route of the target compound.
Q & A
Basic Synthesis: What are the key considerations for synthesizing {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid to ensure high yield and purity?
Answer:
Synthesis typically involves coupling the piperidinocarbonyl moiety to the biphenylacetic acid backbone. Critical steps include:
- Amide bond formation : Use coupling agents like HATU or DCC to activate the carbonyl group, minimizing steric hindrance from the bulky biphenyl group .
- Protection/deprotection : Protect reactive groups (e.g., carboxylic acids) during intermediate steps to prevent side reactions.
- Purification : Employ reverse-phase HPLC or column chromatography to isolate the product from unreacted starting materials or byproducts .
- Yield optimization : Microwave-assisted synthesis or elevated temperatures (80–100°C) may enhance reaction efficiency for sterically hindered intermediates .
Advanced Structural Analysis: How can researchers resolve discrepancies between NMR and X-ray crystallography data for this compound?
Answer:
Discrepancies often arise from dynamic processes (e.g., conformational flexibility) or crystal packing effects. To resolve these:
- Cross-validation : Use IR spectroscopy to confirm carbonyl stretching frequencies (~1650–1700 cm⁻¹) and mass spectrometry for molecular weight verification .
- Computational refinement : Apply density functional theory (DFT) to model NMR chemical shifts or compare experimental X-ray data with SHELXL-refined structures .
- Temperature-dependent NMR : Conduct variable-temperature NMR to detect conformational equilibria that may explain crystallographic rigidity versus solution-state flexibility .
Basic Characterization: What spectroscopic techniques are most effective for characterizing the piperidinocarbonyl moiety?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Confirm the carbonyl stretch (C=O) near 1680 cm⁻¹ .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions) .
Advanced Mechanistic Studies: What in silico strategies predict the binding affinity of this compound to biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s piperidinocarbonyl group and receptor active sites (e.g., enzymes or GPCRs) .
- Molecular dynamics (MD) simulations : Simulate binding stability over time, focusing on hydrogen bonds between the amide group and target residues .
- QSAR models : Develop quantitative structure-activity relationships using analogs with measured IC₅₀ values to predict potency .
Methodological Optimization: How to improve reaction efficiency for amide bond formation under steric hindrance?
Answer:
- Coupling agents : Replace traditional reagents (e.g., EDC) with HATU or PyBOP, which are more effective for bulky substrates .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reagent solubility and reduce aggregation .
- Microwave assistance : Apply microwave irradiation (100–150 W) to reduce reaction time from hours to minutes .
Advanced Data Contradiction: How to address conflicting solubility data between computational predictions and experimental results?
Answer:
- Experimental validation : Use shake-flask methods at physiological pH (7.4) to measure solubility, comparing with predicted logP values (e.g., via ChemAxon or ACD/Labs) .
- Salt formation : If the free acid has poor solubility, synthesize sodium or ammonium salts and re-evaluate dissolution profiles .
- Co-solvency studies : Test solubility in DMSO-water or PEG-400 mixtures to identify formulation-friendly conditions .
Basic Safety and Handling: What precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of fine particles .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
Advanced Pharmacological Profiling: How to design assays for evaluating the compound’s inhibitory activity?
Answer:
- Enzyme inhibition assays : Use fluorescence-based or colorimetric kits (e.g., NADH-coupled assays for kinases) with IC₅₀ determination via dose-response curves .
- Cell-based assays : Measure cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .
- SPR or ITC : Apply surface plasmon resonance or isothermal titration calorimetry to quantify binding kinetics (Kd, kon/koff) .
Methodological Crystallography: What challenges arise in refining the crystal structure of this compound?
Answer:
- Disorder modeling : Address positional disorder in the biphenyl group using SHELXL’s PART instruction to split occupancy .
- Hydrogen bonding : Refine hydrogen atoms using riding models or neutron diffraction data (if available) to resolve ambiguous electron density near the amide group .
- Twinned crystals : Use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections from non-merohedral twinning .
Advanced Stability Studies: How to assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via UPLC-MS .
- Light sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp to simulate UV exposure .
- Long-term stability : Store aliquots at -20°C, 4°C, and room temperature, analyzing purity monthly over 6–12 months .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
